molecular formula C18H17N3O5 B11017887 N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide

N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide

Cat. No.: B11017887
M. Wt: 355.3 g/mol
InChI Key: LUELETDKYDJWDE-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE is a complex organic compound with the molecular formula C19H18N2O4 It is characterized by the presence of a morpholinocarbonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C18H17N3O5/c22-17(14-6-2-4-8-16(14)21(24)25)19-15-7-3-1-5-13(15)18(23)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,22)

InChI Key

LUELETDKYDJWDE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrobenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the morpholinocarbonyl intermediate. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-AMINOBENZAMIDE .

Scientific Research Applications

N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE
  • N-[2-(MORPHOLINOCARBONYL)PHENYL]SULFANYL-2-PYRIDINYLACETAMIDE

Uniqueness

N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE is unique due to the presence of both a morpholinocarbonyl group and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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